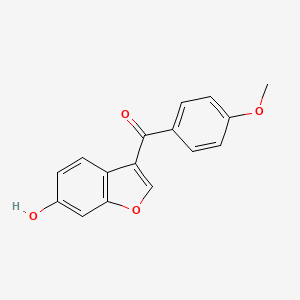
(6-Hydroxybenzofuran-3-yl)(4-methoxyphenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6-Hydroxybenzofuran-3-yl)(4-methoxyphenyl)methanone is an organic compound with the molecular formula C16H12O4 It is a derivative of benzofuran, a heterocyclic compound known for its diverse biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (6-Hydroxybenzofuran-3-yl)(4-methoxyphenyl)methanone typically involves multiple steps. One common method starts with the reaction of 2-hydroxy-4-methoxybenzaldehyde with chloroacetic acid to form an intermediate. This intermediate undergoes cyclization in the presence of acetic anhydride to yield 6-methoxybenzofuran. Finally, demethylation with sodium 1-dodecanethiolate produces the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for safety, cost-effectiveness, and environmental sustainability. For instance, the use of acetic anhydride as both a reagent and solvent helps streamline the reaction and improve yield .
Analyse Chemischer Reaktionen
Types of Reactions
(6-Hydroxybenzofuran-3-yl)(4-methoxyphenyl)methanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like boron tribromide can be used for demethylation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the carbonyl group results in an alcohol.
Wissenschaftliche Forschungsanwendungen
(6-Hydroxybenzofuran-3-yl)(4-methoxyphenyl)methanone has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies related to enzyme inhibition and receptor binding.
Wirkmechanismus
The mechanism of action of (6-Hydroxybenzofuran-3-yl)(4-methoxyphenyl)methanone involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular receptors, modulating signal transduction pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Hydroxybenzofuran: Shares the benzofuran scaffold but lacks the methoxyphenyl group.
4-Methoxybenzaldehyde: Contains the methoxyphenyl group but lacks the benzofuran scaffold.
Uniqueness
(6-Hydroxybenzofuran-3-yl)(4-methoxyphenyl)methanone is unique due to the combination of the benzofuran and methoxyphenyl groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications .
Eigenschaften
Molekularformel |
C16H12O4 |
|---|---|
Molekulargewicht |
268.26 g/mol |
IUPAC-Name |
(6-hydroxy-1-benzofuran-3-yl)-(4-methoxyphenyl)methanone |
InChI |
InChI=1S/C16H12O4/c1-19-12-5-2-10(3-6-12)16(18)14-9-20-15-8-11(17)4-7-13(14)15/h2-9,17H,1H3 |
InChI-Schlüssel |
OSTQMVCQOAJIIM-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C(=O)C2=COC3=C2C=CC(=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Methyl-3-(piperidin-3-yl)-4H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B11774259.png)
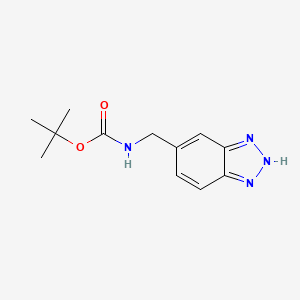
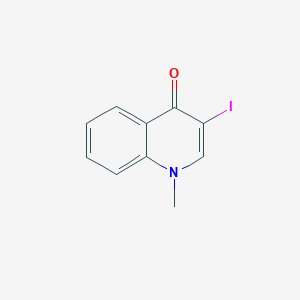
![2-(2-(Trifluoromethyl)phenyl)-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one](/img/structure/B11774274.png)
![7-Methyl-3-phenyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B11774285.png)

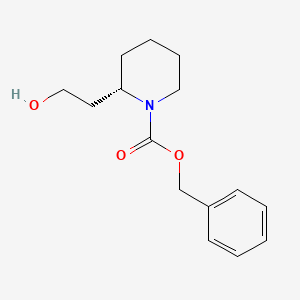
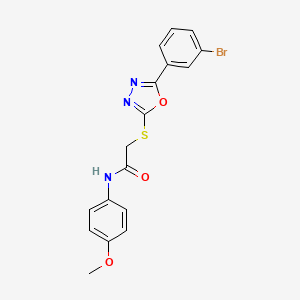

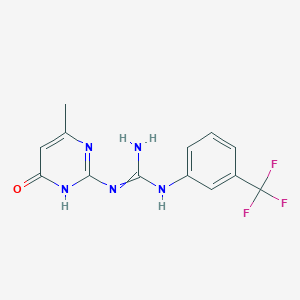
![5-Methoxy-3-methylbenzo[b]thiophene-2-carbaldehyde](/img/structure/B11774313.png)
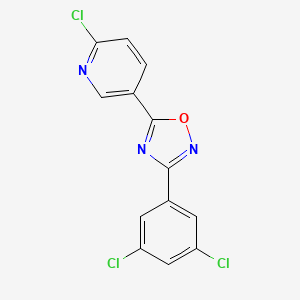
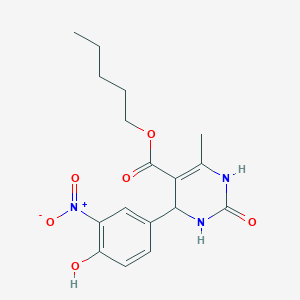
![2-Methyl-2-azabicyclo[2.2.1]heptan-6-one](/img/structure/B11774343.png)
